molecular formula C15H15NO2 B3033654 N-[(2R)-2-hydroxy-2-phenylethyl]benzamide CAS No. 111059-46-2

N-[(2R)-2-hydroxy-2-phenylethyl]benzamide

Cat. No.: B3033654
CAS No.: 111059-46-2
M. Wt: 241.28 g/mol
InChI Key: JZUOCQXDQFRPAF-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R)-2-hydroxy-2-phenylethyl]benzamide (2-HPEA-NMA) is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of benzamide, a common organic compound, and is composed of two phenyl rings connected by a hydroxy group. 2-HPEA-NMA has been studied for its biological activities, such as anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been studied for its potential use in laboratory experiments as a tool to study the effects of drugs on different biological systems.

Scientific Research Applications

Fluorescence Spectroscopy

N-[(2R)-2-hydroxy-2-phenylethyl]benzamide, also known as SAL-3, exhibits unique fluorescence characteristics in various solvents and pH levels. Niemczynowicz et al. (2020) found that in aqueous solutions with varying hydrogen ion concentrations, SAL-3 displayed a single emission band within most of the pH range. However, at low pH, dual fluorescence was observed, attributed to excited state intramolecular proton transfer (ESIPT) processes. This study provides valuable insights into the fluorescence behavior of SAL-3 in different environments, which could be significant for spectroscopic applications (Niemczynowicz et al., 2020).

Microbial Deracemisation

SAL-3 has been used in microbial deracemisation processes. A study by Cardus et al. (2004) utilized the whole cells of Cunninghamella echinulata for the deracemisation of SAL-3 to produce the (R)-enantiomer. This study highlights the potential of SAL-3 in enantiomer-specific synthesis processes, which are crucial in pharmaceutical and chemical industries (Cardus et al., 2004).

Antimicrobial and Anticancer Activities

Research has demonstrated the antimicrobial and anticancer potentials of various SAL-3 derivatives. For example, a study by Imramovský et al. (2013) showed that certain SAL-3 derivatives induced apoptosis in cancer cell lines, suggesting their potential use in cancer therapy (Imramovský et al., 2013). Additionally, Ertan et al. (2007) synthesized SAL-3 derivatives exhibiting broad-spectrum antimicrobial activity against various bacterial and fungal strains (Ertan et al., 2007).

Solvent Effects on Fluorescence

Further exploration into the fluorescence properties of SAL-3 by Niemczynowicz et al. (2019) revealed dual fluorescence effects in alcoholic solutions and a single emission in non-polar solvents. This suggests the influence of solvent polarity on the fluorescence characteristics of SAL-3, which is crucial for its application in fluorescence spectroscopy and related fields (Niemczynowicz et al., 2019).

Mechanism of Action

While the specific mechanism of action for “N-[(2R)-2-hydroxy-2-phenylethyl]benzamide” is not mentioned in the search results, it’s worth noting that benzamides have been found to inhibit NFkB activation and induce apoptosis .

Safety and Hazards

Benzamides, including “N-[(2R)-2-hydroxy-2-phenylethyl]benzamide”, should be handled with care. They are harmful if swallowed and suspected of causing genetic defects . They should be stored locked up and disposed of in an approved waste disposal plant .

Future Directions

The development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests potential future directions for the development and application of “N-[(2R)-2-hydroxy-2-phenylethyl]benzamide” and similar compounds .

Properties

IUPAC Name

N-[(2R)-2-hydroxy-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUOCQXDQFRPAF-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.